

physical and chemical properties of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

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Compound of Interest

Compound Name: 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

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A Comprehensive Technical Guide to 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of **3-(3-(Trifluoromethyl)phenyl)propan-1-ol**, a key intermediate in the pharmaceutical industry. This document consolidates essential data, including physicochemical parameters, spectral information, and detailed experimental protocols for its synthesis and key reactions. Furthermore, it visualizes complex chemical workflows and the biological signaling pathway of Cinacalcet, a drug synthesized from this compound, to facilitate a deeper understanding for research, development, and drug discovery applications.

Introduction

3-(3-(Trifluoromethyl)phenyl)propan-1-ol, identified by its CAS number 78573-45-2, is an organofluorine compound of significant interest in medicinal chemistry and organic synthesis. [1] Its structure, featuring a propan-1-ol chain attached to a phenyl ring substituted with a trifluoromethyl group at the meta position, imparts unique properties that make it a valuable

building block. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of derivative molecules.[2] This compound's primary application lies in its role as a crucial precursor in the synthesis of Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism and hypercalcemia.[1][3] This guide aims to provide a comprehensive resource on its properties and synthesis for professionals in the field.

Physical and Chemical Properties

The physical and chemical properties of **3-(3-(Trifluoromethyl)phenyl)propan-1-ol** are summarized in the tables below. These properties are critical for its handling, storage, and application in various chemical reactions.

Physicochemical Data

Property	Value	Reference(s)
CAS Number	78573-45-2	[1][4]
Molecular Formula	C ₁₀ H ₁₁ F ₃ O	[1][4][5]
Molecular Weight	204.19 g/mol	[1][2][4]
Appearance	Colorless to light yellow/brown oil/liquid	[1][2]
Boiling Point	58-60 °C at 1.1-1.5 mbar; 68-71 °C at 0.4 mm; 236.9±35.0 °C at 760 mmHg	[1][3][4]
Density	~1.2 g/cm ³ ; 1.21 g/cm ³ ; 1.10 g/cm ³	[1][2][3][4]
Refractive Index	1.4620 to 1.4660; n _{20D} 1.46; 1.465	[2][3][4]
Solubility	Slightly soluble in DMSO and Methanol.	[4][6]
pKa	15.04±0.10 (Predicted)	[6]
Storage	Sealed in dry, Room Temperature.	[4][6]

Spectral Data

While a comprehensive public database of all experimental spectra is not readily available, the following provides key identified spectral data and expected characteristics based on the molecular structure.

^1H NMR (CDCl_3): A patent provides the following experimental data: δ : 7.45-7.38 (m, 4H), 3.69 (t, 2H, $J=6.3\text{Hz}$), 2.77 (t, 2H, $J=7.7\text{Hz}$), 1.89 (m, 2H).^[7]

- Aromatic Protons (7.45-7.38 ppm): A multiplet corresponding to the four protons on the disubstituted benzene ring.
- Methylene Protons adjacent to Oxygen (3.69 ppm): A triplet corresponding to the two protons on the carbon bearing the hydroxyl group.
- Benzylic Methylene Protons (2.77 ppm): A triplet corresponding to the two protons on the carbon adjacent to the phenyl ring.
- Methylene Protons (1.89 ppm): A multiplet arising from the two protons on the central carbon of the propanol chain.

Expected ^{13}C NMR: Based on the structure, one would expect to see distinct signals for the aromatic carbons (with splitting due to the trifluoromethyl group), and three signals for the aliphatic carbons of the propanol chain.

Expected IR Spectrum: The IR spectrum is expected to show a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would appear around $2850\text{-}3000\text{ cm}^{-1}$. Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are also expected.

Expected Mass Spectrum: The mass spectrum would show the molecular ion peak (M^+) at $m/z = 204.19$. Fragmentation patterns would likely involve the loss of water ($\text{M}-18$) and cleavage of the propanol side chain.

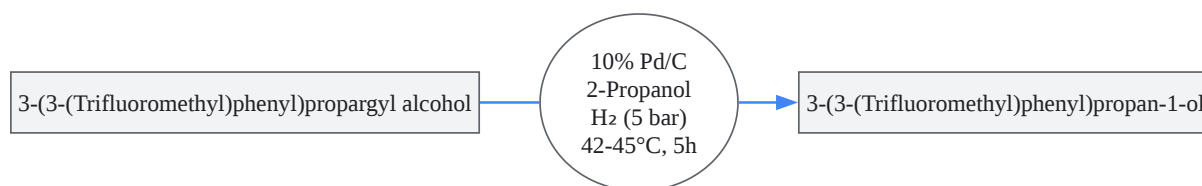
Synthesis and Reactivity

3-(3-(Trifluoromethyl)phenyl)propan-1-ol is a versatile synthetic intermediate. Its primary alcohol functionality allows for common transformations such as oxidation.

Synthesis Protocols

Several synthetic routes to **3-(3-(Trifluoromethyl)phenyl)propan-1-ol** have been reported. Below are detailed protocols for some of the key methods.

This method involves the reduction of an alkyne to the corresponding alkane.

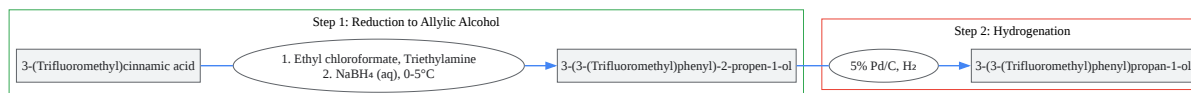


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Caption: Hydrogenation of 3-(3-Trifluoromethylphenyl)propargyl Alcohol.

Experimental Protocol: To a solution of 14.5 g (72.5 mmol) of purified 3-(3-trifluoromethylphenyl)propargyl alcohol in 50 mL of 2-propanol, 0.38 g of 10% Pd/C catalyst is added.[4][6] The reaction mixture is then subjected to hydrogenation at a temperature of 42-45°C and a pressure of 5 bar.[4][6] The reaction is monitored until the starting material is completely consumed (approximately 5 hours).[4][6] Upon completion, the catalyst is removed by filtration and washed with a small amount of 2-propanol.[4][6] The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation to yield the final product as a colorless oil.[4][6]

This two-step process involves the reduction of a carboxylic acid to an allylic alcohol, followed by hydrogenation.



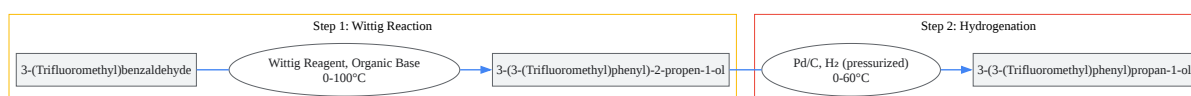
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Caption: Synthesis from 3-(Trifluoromethyl)cinnamic Acid.

Experimental Protocol:

- Step 1: 3-(Trifluoromethyl)cinnamic acid is reacted with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a base like triethylamine to form a mixed anhydride.^[1] This intermediate is then reduced in situ with an aqueous solution of sodium borohydride (NaBH_4) at a low temperature (0–5 $^\circ\text{C}$) to selectively reduce the carboxylic acid group, yielding 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol.^[1]
- Step 2: The resulting allylic alcohol is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the carbon-carbon double bond, affording **3-(3-(Trifluoromethyl)phenyl)propan-1-ol**.^[1]

This route involves the formation of a carbon-carbon double bond using a Wittig reagent, followed by hydrogenation.



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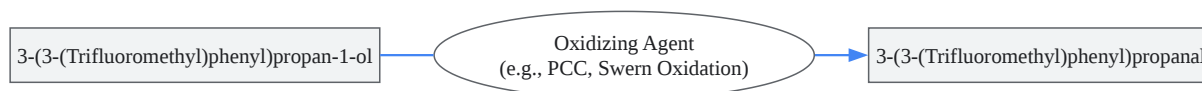
Caption: Synthesis via Wittig Reaction.

Experimental Protocol:

- Step 1: 3-(Trifluoromethyl)benzaldehyde is dissolved in a suitable solvent and reacted with a Wittig reagent in the presence of an organic base at a temperature ranging from 0-100 °C.[7] After the reaction is complete, post-processing yields 3-(3-trifluoromethylphenyl)-2-propen-1-ol.[7]
- Step 2: A solution of 3-(3-trifluoromethylphenyl)-2-propen-1-ol is treated with a Pd/C catalyst and subjected to hydrogenation under pressure at a temperature between 0-60 °C.[7] After the reaction is complete, the final product, **3-(3-(trifluoromethyl)phenyl)propan-1-ol**, is obtained after post-processing.[7]

Chemical Reactivity: Oxidation to Aldehyde

A key reaction of **3-(3-(Trifluoromethyl)phenyl)propan-1-ol** is its oxidation to the corresponding aldehyde, 3-(3-(trifluoromethyl)phenyl)propanal. This aldehyde is a direct precursor to Cinacalcet.



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Caption: Oxidation to 3-(3-(Trifluoromethyl)phenyl)propanal.

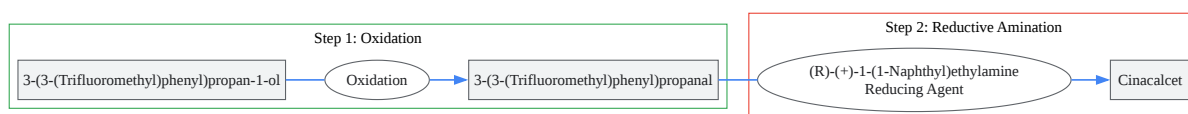
Experimental Protocol (General): The partial oxidation of **3-(3-(Trifluoromethyl)phenyl)propan-1-ol** to its aldehyde can be achieved using various mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[1] Common methods include Swern oxidation or the use of pyridinium chlorochromate (PCC). The specific reaction conditions, such as solvent, temperature, and reaction time, will depend on the chosen oxidizing agent.

Application in Drug Development: The Cinacalcet Case Study

The primary utility of **3-(3-(Trifluoromethyl)phenyl)propan-1-ol** in the pharmaceutical industry is as a starting material for the synthesis of Cinacalcet.[1] Cinacalcet is a calcimimetic agent that modulates the activity of the calcium-sensing receptor (CaSR).

Synthesis of Cinacalcet

The synthesis of Cinacalcet from **3-(3-(Trifluoromethyl)phenyl)propan-1-ol** involves a two-step process: the oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination.

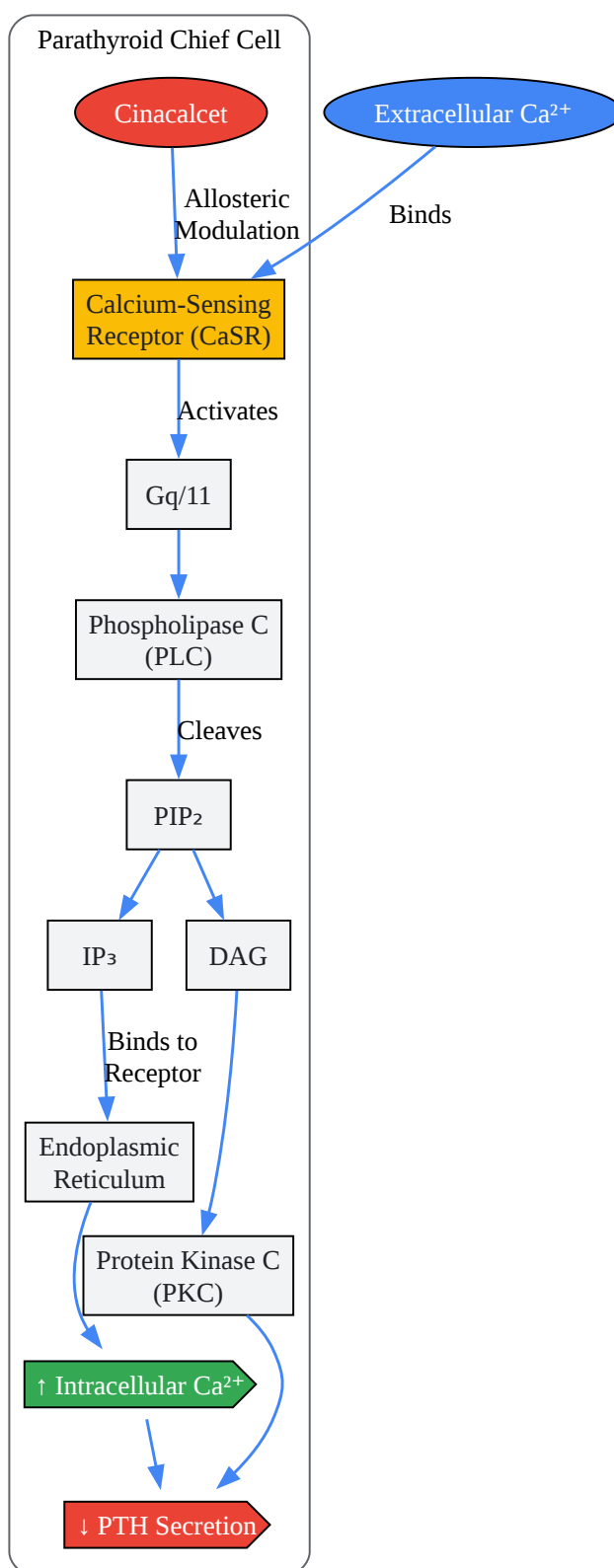


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Caption: Synthesis of Cinacalcet.

Mechanism of Action of Cinacalcet: A Signaling Pathway

Cinacalcet functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) on the parathyroid gland. This enhances the receptor's sensitivity to extracellular calcium, leading to a reduction in parathyroid hormone (PTH) secretion.



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Caption: Cinacalcet's Signaling Pathway via the CaSR.

Conclusion

3-(3-(Trifluoromethyl)phenyl)propan-1-ol is a compound of considerable importance, particularly in the synthesis of the therapeutic agent Cinacalcet. Its well-defined physical and chemical properties, along with established synthetic routes, make it a reliable and versatile intermediate for pharmaceutical research and development. This guide has provided a consolidated resource of its key characteristics, detailed experimental protocols, and a visualization of its application in a significant biological pathway, intended to support the work of scientists and researchers in the field.

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